molecular formula C6H8O2 B13892583 (R)-Spiro[2.2]pentane-1-carboxylic acid CAS No. 249563-53-9

(R)-Spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B13892583
CAS No.: 249563-53-9
M. Wt: 112.13 g/mol
InChI Key: WAHIIXTYAWFIFE-BYPYZUCNSA-N
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Description

®-Spiro[2.2]pentane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core, which is a bicyclic system where two cyclopropane rings share a single carbon atom. The presence of a carboxylic acid functional group attached to this spirocyclic system adds to its chemical versatility and reactivity. The ®-configuration indicates that the compound is optically active, with a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Spiro[2.2]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclopropanation reaction, followed by functional group transformations to introduce the carboxylic acid moiety. For example, a common synthetic route might involve the reaction of a suitable cyclopropane precursor with a carboxylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of ®-Spiro[2.2]pentane-1-carboxylic acid may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of chiral catalysts and reagents is crucial to maintain the ®-configuration during large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

®-Spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

®-Spiro[2.2]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its unique structure makes it a valuable probe for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ®-Spiro[2.2]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The spirocyclic core provides a rigid and unique scaffold that can modulate the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Spiro[2.2]pentane-1-carboxylic acid stands out due to its compact and rigid spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of novel molecules with specific biological activities and chemical reactivities .

Properties

CAS No.

249563-53-9

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(2R)-spiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C6H8O2/c7-5(8)4-3-6(4)1-2-6/h4H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

WAHIIXTYAWFIFE-BYPYZUCNSA-N

Isomeric SMILES

C1CC12C[C@H]2C(=O)O

Canonical SMILES

C1CC12CC2C(=O)O

Origin of Product

United States

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